molecular formula C17H25ClN2O2 B6221098 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride CAS No. 333987-80-7

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride

Cat. No.: B6221098
CAS No.: 333987-80-7
M. Wt: 324.8
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Description

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is a chemical compound that features a piperidine ring, a benzoyl group, and a morpholine ring

Properties

CAS No.

333987-80-7

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Benzoylation: The piperidine intermediate is then reacted with a benzoyl chloride derivative to introduce the benzoyl group.

    Morpholine Addition: The benzoylated piperidine is further reacted with morpholine under controlled conditions to form the final product.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(piperidin-4-yl)methyl]benzoyl}piperidine hydrochloride
  • 4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine
  • 4-{4-[(piperidin-4-yl)methyl]benzoyl}pyrrolidine hydrochloride

Uniqueness

4-{4-[(piperidin-4-yl)methyl]benzoyl}morpholine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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